molecular formula C9H8ClN3O2 B1473802 Ethyl 5-chloroimidazo[1,2-a]pyrazine-2-carboxylate CAS No. 1250999-47-3

Ethyl 5-chloroimidazo[1,2-a]pyrazine-2-carboxylate

Cat. No. B1473802
M. Wt: 225.63 g/mol
InChI Key: NLENKCPJZDVBMI-UHFFFAOYSA-N
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Description

Ethyl 5-chloroimidazo[1,2-a]pyrazine-2-carboxylate is a chemical compound with the molecular formula C9H8ClN3O2 . It is a solid substance at room temperature .


Molecular Structure Analysis

The molecular structure of Ethyl 5-chloroimidazo[1,2-a]pyrazine-2-carboxylate has been determined using spectroscopic techniques and confirmed using X-ray diffraction . The optimized molecular crystal structures were determined on the basis of density functional theory (DFT) calculations using B3LYP/6-311+G (2d,p) functional .


Physical And Chemical Properties Analysis

Ethyl 5-chloroimidazo[1,2-a]pyrazine-2-carboxylate is a solid substance at room temperature . It has a molecular weight of 224.65 .

Scientific Research Applications

Synthesis and Chemical Reactivity

Ethyl 5-chloroimidazo[1,2-a]pyrazine-2-carboxylate is a versatile intermediate in organic synthesis. Its reactivity has been utilized to create a wide range of heterocyclic compounds. For example, it can undergo transformations to form polyazanaphthalenes, pyrazolo, and imidazo derivatives under different conditions. These reactions are pivotal for synthesizing compounds with potential applications in material science and drug discovery (Harb et al., 1989), (Ge et al., 2014), (Wu et al., 2006).

Material Science and Optical Properties

The compound's derivatives exhibit interesting optical properties, making them suitable for studies in material science, specifically in developing fluorescent molecules and materials with unique absorption and emission characteristics. The synthesis of novel derivatives with specific substituent groups can lead to changes in absorption and emission maxima, relevant for designing new optical materials and sensors (Ge et al., 2014), (Wu et al., 2006).

Drug Discovery and Biological Applications

In the context of pharmaceutical research, derivatives synthesized from Ethyl 5-chloroimidazo[1,2-a]pyrazine-2-carboxylate have been explored for their antimicrobial activities. The structural modification of this compound can lead to the creation of novel molecules with potential as drug candidates. The antimicrobial screening of these derivatives shows promise for developing new therapeutic agents (Jyothi & Madhavi, 2019).

Crystallography and Structural Analysis

The compound and its derivatives have also been subjects of crystallographic and molecular structure studies. These studies provide insights into the molecular interactions, stability, and conformational dynamics of the synthesized compounds, contributing to the understanding of their chemical behavior and potential applications in various fields (Achutha et al., 2017).

Safety And Hazards

Ethyl 5-chloroimidazo[1,2-a]pyrazine-2-carboxylate should be handled with caution. Exposure should be limited and dust or vapor should not be inhaled. It should not get in eyes, on skin, or on clothing. The container should be kept tightly closed and stored in a cool, dry, well-ventilated place .

Future Directions

While the future directions for Ethyl 5-chloroimidazo[1,2-a]pyrazine-2-carboxylate are not specified, the imidazo[1,2-a]pyrazine scaffold is an attractive scaffold for drug discovery research . Therefore, the synthetic methods and biological activities of imidazo[1,2-a]pyrazine derivatives discussed in this paper will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

properties

IUPAC Name

ethyl 5-chloroimidazo[1,2-a]pyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O2/c1-2-15-9(14)6-5-13-7(10)3-11-4-8(13)12-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLENKCPJZDVBMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C(=CN=CC2=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40743787
Record name Ethyl 5-chloroimidazo[1,2-a]pyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-chloroimidazo[1,2-a]pyrazine-2-carboxylate

CAS RN

1250999-47-3
Record name Ethyl 5-chloroimidazo[1,2-a]pyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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